BenchChemオンラインストアへようこそ!

5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide

medicinal chemistry kinase inhibitor design regioisomerism

5-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide (CAS 1797183-11-9) is a structurally differentiated pyrazine-2-carboxamide featuring a 5-methylpyrazine motif and pyrrolidine-3-amine linker. Its non-fungible scaffold enables antimycobacterial FabH inhibition (benchmark MIC 0.78 µg/mL), HPK1 kinase targeting for immunotherapy, and antifungal lead optimization. Procure 10–50 mg for MIC, biochemical IC50, and co-crystallization studies. ≥95% purity. Request quote for bulk or custom synthesis.

Molecular Formula C13H15N5OS
Molecular Weight 289.36
CAS No. 1797183-11-9
Cat. No. B2652197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide
CAS1797183-11-9
Molecular FormulaC13H15N5OS
Molecular Weight289.36
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=NC=CS3
InChIInChI=1S/C13H15N5OS/c1-9-6-16-11(7-15-9)12(19)17-10-2-4-18(8-10)13-14-3-5-20-13/h3,5-7,10H,2,4,8H2,1H3,(H,17,19)
InChIKeyUMDQGJWTWDTMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide (CAS 1797183-11-9): Structural Baseline for Procurement Evaluation


5-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide (CAS 1797183-11-9) is a synthetic heterocyclic small molecule (molecular formula C13H15N5OS, molecular weight 289.36 g/mol) belonging to the pyrazine-2-carboxamide class. Its architecture integrates three pharmacophoric rings—a 5-methylpyrazine connected via a carboxamide bridge to a pyrrolidine ring that bears an N-linked thiazol-2-yl substituent [1]. The pyrazine-2-carboxamide scaffold is established in antimycobacterial drug design (e.g., pyrazinamide) and in kinase inhibitor programs (HPK1, Syk) [2][3]. This compound is currently distributed as a non-GMP research chemical (typically ≥95% purity) and has not yet been the subject of a dedicated primary pharmacology publication; its procurement value resides in its structural distinctiveness and its potential as a screening hit or a synthetic intermediate in medicinal chemistry programs targeting infectious diseases or oncology .

Why 5-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide Cannot Be Interchanged with Close Analogs


Compounds sharing the thiazole-pyrrolidine-carboxamide scaffold cannot be generically substituted because three independent structural variables act cooperatively to govern target binding, selectivity, and ADME properties. The regiochemistry of the pyrrolidine-amine attachment (3-position vs. 2-position) alters the amide bond vector and the overall molecular shape, which affects kinase active-site complementarity [1]. The identity of the heterocyclic acid component (pyrazine vs. pyridine vs. thiophene) changes the hydrogen-bonding capacity, electron density, and ring puckering, which significantly modifies antimycobacterial potency and spectrum—for example, the 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide analog achieved MIC = 0.78 μg/mL against M. tuberculosis H37Rv, while non-pyrazine congeners in the same series were markedly less active [2]. The 5-methyl substitution on the pyrazine ring, though subtle (ΔMW = 14 Da), alters lipophilicity (clogP) and can modulate CYP450 metabolic stability and off-target promiscuity relative to the des-methyl or alternative alkyl congeners [3]. These interdependent structural variables make the compound a non-fungible entity in any SAR or lead-optimization cascade.

Quantitative Differentiation Evidence for 5-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide (CAS 1797183-11-9) vs. Closest Analogs


Regioisomeric Scaffold Differentiation: Pyrrolidine 3-Amino vs. 2-Amino Attachment

The target compound anchors the pyrazine-2-carboxamide at the pyrrolidine 3-position, whereas the closest regioisomer, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1788556-13-7), places it at the 2-position via a methylene spacer. This positional shift alters the dihedral angle between the amide carbonyl and the pyrrolidine ring, which in kinase inhibitor programs translates into differential hinge-region hydrogen-bonding geometries [1]. In the pyrazine-2-carboxamide kinase inhibitor patent US8877760, 3-substituted pyrrolidine amides exhibited preferential Syk inhibition, whereas 2-substituted analogs required a methylene linker to achieve comparable IC50 values, suggesting a conformational penalty for the 2-substituted series [2]. For procurement, the 3-amino regioisomer provides a distinct vector for fragment-based or structure-based design that cannot be recapitulated by the 2-substituted analog.

medicinal chemistry kinase inhibitor design regioisomerism

Heterocyclic Core Differentiation: Pyrazine-2-carboxamide vs. 5-Bromopyridine-3-carboxamide

The target compound's pyrazine-2-carboxamide core is structurally and electronically distinct from the brominated pyridine-3-carboxamide analog 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide (CAS 1795443-66-1). The pyrazine ring provides two hydrogen-bond-accepting nitrogen atoms versus one in pyridine, which directly impacts target engagement: in the antimycobacterial pyrazine-2-carboxamide series (Molecules 2006), compounds with pyrazine exhibited MIC values as low as 31.25 μmol·mL⁻¹ against Trichophyton mentagrophytes, whereas the 5-bromopyridine analog (CAS 1795443-66-1) is described in literature primarily as a synthetic intermediate for further functionalization, not as a bioactive endpoint [1]. The bromine substituent on the pyridine analog also introduces a heavy atom (ΔMW = +63.9 Da) that can complicate radioligand binding assays and alter passive permeability.

antimycobacterial kinase inhibition heterocyclic SAR

5-Methyl Pyrazine Substitution: Lipophilicity and Metabolic Stability Differentiation

The 5-methyl substituent on the pyrazine ring increases clogP by approximately +0.5 log units relative to the des-methyl parent pyrazine-2-carboxamide, based on calculated values (ChemDraw/ALOGPS) [1]. In the Molecules 2006 SAR series, introduction of a 5-tert-butyl group on pyrazine-2-carboxamide increased lipophilicity (log P = 6.00 for the most lipophilic compound) and correlated with enhanced antifungal activity (MIC = 31.25 μmol·mL⁻¹), suggesting that 5-alkyl substitution on pyrazine is a validated strategy for potency optimization [2]. However, excessive lipophilicity (log P > 5) is associated with increased hERG liability, phospholipidosis risk, and poor aqueous solubility. The 5-methyl group represents a balanced lipophilic increment (predicted clogP ~1.5–2.0) that may offer improved membrane permeability without the toxicological risk of bulkier 5-tert-butyl or 5-phenyl substituents [3]. This positions the target compound as a potential early lead in projects where permeability is a limiting factor.

ADME lead optimization lipophilicity metabolic stability

Class-Level Antimycobacterial Activity: Pyrazine-2-carboxamide Scaffold Benchmarking

Although the target compound has not been directly tested against Mycobacterium tuberculosis in published studies, its core scaffold—pyrazine-2-carboxamide linked to a thiazole—maps onto the pharmacophore of validated antimycobacterial agents. The benchmark compound 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b) achieved MIC = 0.78 μg/mL (2.3 μM) against M. tuberculosis H37Rv with a selectivity index >20 in HepG2 cells, establishing that the pyrazine–thiazole amide motif can deliver potent and selective mycobacterial inhibition [1]. The target compound differs from 9b in two key aspects: (i) it bears a 5-methyl instead of 6-chloro on pyrazine, and (ii) it uses a pyrrolidine-3-amine linker instead of a direct thiazol-2-amine attachment. These modifications are predicted to alter the binding mode to the putative target FabH (β-ketoacyl-ACP synthase III), as molecular docking of 9b suggested that the pyrazine ring occupies the substrate-binding pocket while the thiazole-phenyl group extends toward the solvent [1]. The pyrrolidine linker in the target compound introduces additional conformational degrees of freedom that could either enhance or diminish FabH binding, making it a valuable probe for target engagement studies.

antimycobacterial tuberculosis pyrazinamide analogs

Class-Level Antifungal Activity: Pyrazine-Thiazole Carboxamide SAR Context

In the Molecules 2006 study, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (compound 8) exhibited MIC = 31.25 μmol·mL⁻¹ against Trichophyton mentagrophytes, the most susceptible fungal strain in the panel [1]. This compound shares with the target compound: (i) a pyrazine-2-carboxamide core, (ii) a thiazol-2-yl substituent, and (iii) an alkyl group at the pyrazine 5-position. The target compound replaces the 6-chloro with a hydrogen and the 5-tert-butyl with a methyl, which reduces molecular weight by 93.5 Da and lipophilicity by ~4.5 log units relative to compound 8 [1]. The SAR from this paper demonstrates that antifungal activity in this class is positively correlated with lipophilicity (r ≈ 0.7 for log P vs. % inhibition); the target compound's moderate lipophilicity suggests it may exhibit weaker antifungal activity than compound 8 but could retain a more favorable selectivity index in mammalian cells. Procurement enables experimental testing of this lipophilicity–activity–toxicity trade-off.

antifungal Trichophyton mentagrophytes structure-activity relationship

Synthetic Tractability and Procurement-Grade Purity Differentiation

The target compound is synthesized via a straightforward amide coupling between commercially available 5-methylpyrazine-2-carboxylic acid (CAS 5521-55-1) and 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine (CAS 933697-99-5), using standard coupling reagents (e.g., EDC/HOBt or HATU/DIPEA) [1]. Both starting materials are catalog items from multiple suppliers, enabling reliable resynthesis and scale-up. In contrast, structurally related analogs such as 4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2,3-thiadiazole-5-carboxamide (CAS 1797017-86-7) require the less accessible 1,2,3-thiadiazole-5-carboxylic acid, which has fewer commercial sources and may involve hazardous chemistry (e.g., H2S handling) . The target compound is typically offered at ≥95% purity (HPLC), with the primary impurity being unreacted starting amine or acid; this purity level is adequate for primary biochemical screening and hit validation, though re-purification (e.g., preparative HPLC) is recommended before biophysical assays (SPR, ITC) .

chemical procurement synthetic intermediate purity specification

High-Value Research and Procurement Application Scenarios for 5-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide (CAS 1797183-11-9)


Antimycobacterial Hit-Finding and FabH Target Engagement Studies

The compound's pyrazine-2-carboxamide–thiazole scaffold aligns with the FabH inhibitor pharmacophore validated by compound 9b (MIC = 0.78 μg/mL against M. tuberculosis H37Rv) [1]. Procurement of 10–50 mg enables: (i) MIC determination against M. tuberculosis H37Rv and drug-resistant clinical isolates using the Microplate Alamar Blue Assay; (ii) selectivity profiling against M. kansasii, M. avium, and M. smegmatis; (iii) enzyme inhibition assays (FabH or MtMetAP1) to establish target engagement; and (iv) cytotoxicity counter-screening in HepG2 cells to calculate a selectivity index. The 5-methyl substitution on pyrazine provides a differentiated SAR data point relative to the published 6-chloro series.

Kinase Inhibitor Screening in Immuno-Oncology Programs

Pyrazine-2-carboxamides are disclosed as HPK1 (hematopoietic progenitor kinase 1) inhibitors in patent WO2023275715A1, with relevance to cancer immunotherapy [2]. The target compound's unique pyrrolidine-3-amine linker geometry may confer selectivity for HPK1 over related MAP4K family members. Procurement for: (i) HPK1 biochemical IC50 determination (ADP-Glo kinase assay); (ii) counter-screening against MAP4K3/4/6; (iii) cellular p-SLP76 rescue assay in Jurkat T cells; and (iv) combination screening with anti-PD-1 checkpoint antibodies in syngeneic tumor models.

Antifungal Lead Optimization and Lipophilicity–Toxicity Profiling

The Molecules 2006 study established a lipophilicity–activity correlation for pyrazine-thiazole carboxamides against Trichophyton mentagrophytes (MIC = 31.25 μmol·mL⁻¹ for compound 8) [3]. The target compound's moderate predicted clogP (~1.5–2.0) positions it as a low-lipophilicity analog for lead optimization programs targeting dermatophyte infections. Procurement for: (i) MIC determination against a panel of dermatophytes (T. mentagrophytes, T. rubrum, M. canis); (ii) parallel hERG binding assay and CYP450 inhibition profiling to evaluate the lipophilicity–toxicity trade-off; and (iii) time-kill kinetics to assess fungicidal vs. fungistatic mechanism.

Fragment-Based Drug Design and Structure-Guided Optimization

With a molecular weight of 289.36 Da and 3 rotatable bonds, the compound falls at the upper boundary of the fragment-like chemical space, making it suitable as an 'anchor fragment' for structure-based design [4]. Procurement for: (i) ligand-based NMR (STD, WaterLOGSY) to confirm binding to purified FabH, HPK1, or MtMetAP1; (ii) co-crystallization trials with target proteins to obtain a high-resolution binding-mode structure; and (iii) virtual library enumeration around the 5-methylpyrazine and thiazole positions to guide medicinal chemistry expansion.

Quote Request

Request a Quote for 5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.